

Application Note: HPLC Analysis of Potassium Dehydroandrographolide Succinate

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Compound of Interest

Compound Name: *Kalii Dehydrographolidi Succinas*

Cat. No.: *B10818304*

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1. Introduction

Potassium Dehydroandrographolide Succinate, a derivative of andrographolide extracted from the medicinal herb *Andrographis paniculata*, is utilized for its anti-inflammatory, antiviral, and anti-infective properties.[1] It is commonly formulated in injections for treating conditions like viral pneumonia and upper respiratory tract infections.[1][2] Given its potential instability in solution, robust analytical methods are crucial to ensure the quality, potency, and safety of pharmaceutical preparations containing this active ingredient.[3]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantitative determination of Potassium Dehydroandrographolide Succinate and the detection of its related substances and degradation products.[4] This document details two primary HPLC-based methods: a Reversed-Phase HPLC (RP-HPLC) method with UV detection for routine quality control and a more sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for low-level quantification and structural elucidation of impurities.

2. Analytical Methods Overview

Two validated methods are presented, catering to different analytical requirements:

- Method 1: RP-HPLC with UV Detection: Ideal for determining the content of the active pharmaceutical ingredient (API) and its related substances in formulations like injections.[5]
- Method 2: HPLC-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS): A highly sensitive and specific method for quantifying low concentrations of the compound and for identifying degradation products.[2]

3. Data Presentation

The following tables summarize the chromatographic conditions and validation parameters for the two analytical methods.

Table 1: Chromatographic Conditions

Parameter	Method 1: RP-HPLC-UV[5]	Method 2: HPLC-ESI-MS/MS[2]
HPLC System	Standard HPLC System	HPLC with Mass Spectrometer
Column	Shim-pack CLC-ODS (150 mm x 6.0 mm, 5 µm)	Waters RP-C18
Mobile Phase	0.01 M KH ₂ PO ₄ (pH 2.5) : Methanol : THF (9:6:4 v/v/v)	5 µM Ammonium Acetate (pH 3.0) and Methanol
Flow Rate	1.0 mL/min	Not Specified
Detection	UV at 251 nm	Positive ESI-MS/MS
Mass Transition	Not Applicable	m/z 550.14 → m/z 297.04
Column Temp.	Not Specified	Not Specified
Injection Vol.	Not Specified	Not Specified

Table 2: Method Validation Parameters

Parameter	Method 1: RP-HPLC-UV[5]	Method 2: HPLC-ESI-MS/MS[2]
Linearity Range	0.50 - 10.0 µg (Content, r=0.9992)	2.0 - 100 ng/mL (r > 0.999)
	0.02 - 0.20 µg (Related Substances, r=0.9993)	
Precision (RSD)	0.79% (for recovery)	Intra-day: < 1.7%, Inter-day: < 2.5%
Accuracy (Recovery)	99.35%	> 98%
Limit of Quantification	Not Specified	Enabled quantification down to 0.2 ng/mL

4. Experimental Protocols

4.1. General Reagents and Equipment

- Potassium Dehydroandrographolide Succinate Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Tetrahydrofuran (THF, HPLC Grade)
- Monopotassium Phosphate (KH₂PO₄)
- Ammonium Acetate
- Phosphoric Acid / Formic Acid (for pH adjustment)
- Water (HPLC Grade)
- HPLC system with UV or MS/MS detector
- Analytical balance

- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 μm)

4.2. Protocol for Method 1: RP-HPLC-UV

A. Mobile Phase Preparation:

- Prepare a 0.01 M monopotassium phosphate solution by dissolving the appropriate amount in HPLC-grade water.
- Adjust the pH of the buffer to 2.5 using phosphoric acid.
- Mix the buffer, methanol, and tetrahydrofuran in a 9:6:4 ratio.
- Degas the final mobile phase solution before use.

B. Standard Solution Preparation:

- Accurately weigh a suitable amount of Potassium Dehydroandrographolide Succinate Reference Standard.
- Dissolve and dilute with the mobile phase to achieve a known final concentration (e.g., within the linear range of 0.50-10.0 μg).

C. Sample Solution Preparation (from Injection):

- Take a precise volume of the Potassium Dehydroandrographolide Succinate injection.
- Dilute the sample with the mobile phase to bring the concentration within the validated linear range of the method.
- Filter the solution through a 0.45 μm syringe filter before injection.

D. Chromatographic Analysis:

- Set up the HPLC system with the Shim-pack CLC-ODS column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

- Set the UV detector to a wavelength of 251 nm.
- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and calculate the content and related substances based on the peak areas.

4.3. Protocol for Method 2: HPLC-ESI-MS/MS

A. Mobile Phase Preparation:

- Prepare a 5 μ M ammonium acetate solution in HPLC-grade water.
- Adjust the pH to 3.0 using formic acid.
- This aqueous solution and methanol will be used as the mobile phase components, often in a gradient elution.

B. Standard Solution Preparation:

- Prepare a stock solution of the reference standard in methanol.
- Perform serial dilutions with the mobile phase to create calibration standards within the concentration range of 2.0-100 ng/mL.[\[2\]](#)

C. Sample Solution Preparation:

- Dilute the sample (e.g., injection formulation) significantly with the mobile phase to fall within the calibration range.
- Filter the final diluted sample through a 0.45 μ m syringe filter.

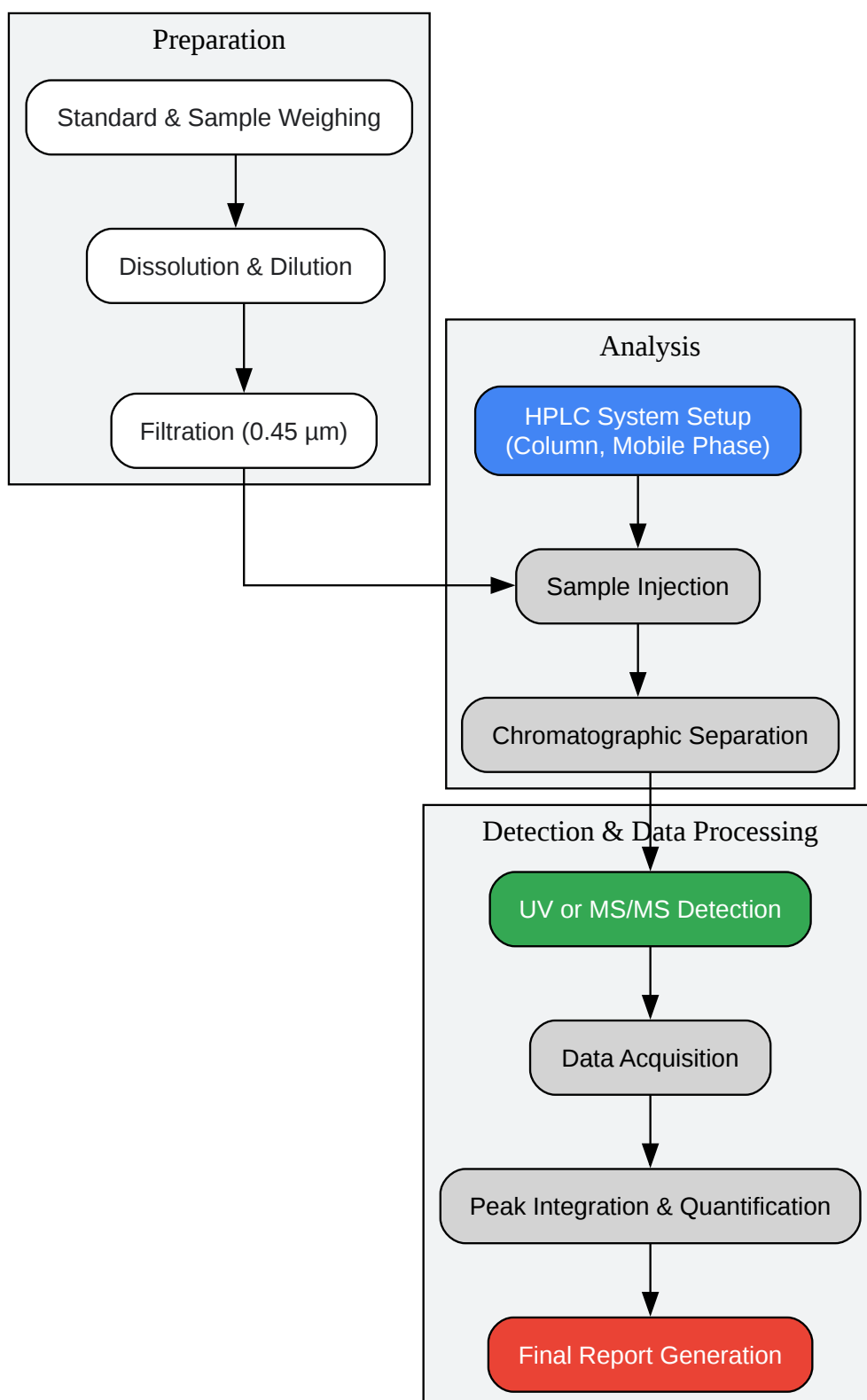
D. Chromatographic and Mass Spectrometric Analysis:

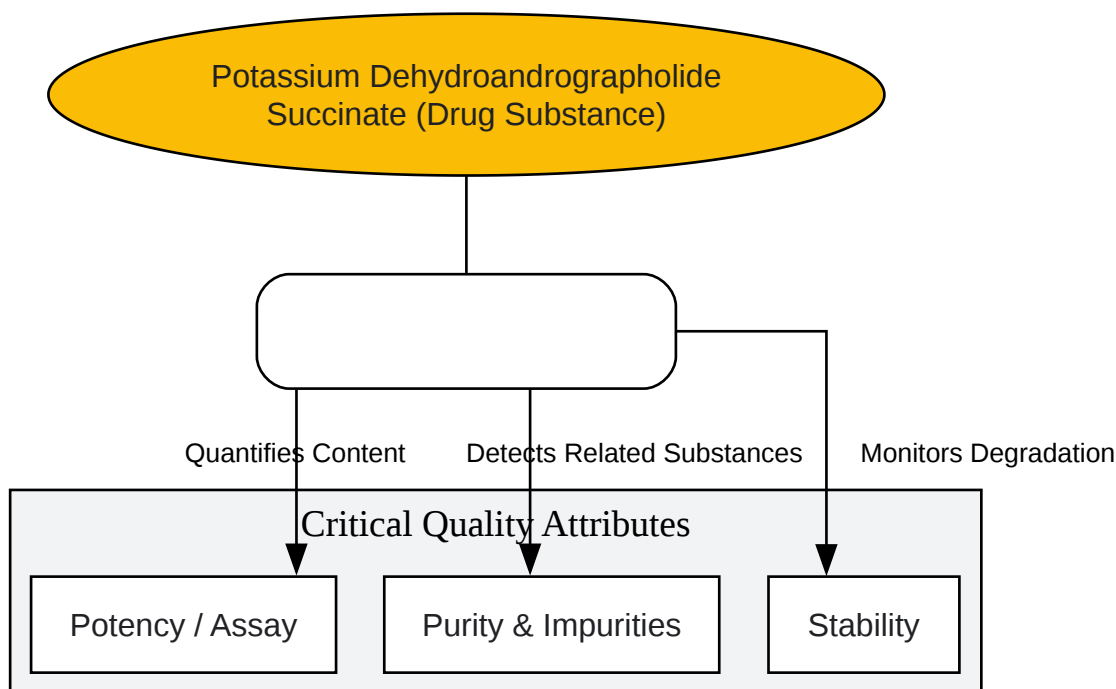
- Equilibrate the Waters RP-C18 column with the initial mobile phase conditions.
- Set up the mass spectrometer in positive electrospray ionization (+ESI) mode.

- Use the Multiple Reaction Monitoring (MRM) function, monitoring the transition of the parent ion (m/z 550.14) to the product ion (m/z 297.04) for quantification.[2]
- Inject the calibration standards and samples.
- Construct a calibration curve from the standards and determine the concentration of Potassium Dehydroandrographolide Succinate in the samples.

5. Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for the analysis.





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